molecular formula C15H14N2O2 B14859233 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile

Cat. No.: B14859233
M. Wt: 254.28 g/mol
InChI Key: JXBGXEVVEJUBIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile typically involves the reaction of 2-hydroxy-3-methoxybenzylamine with 3-cyanobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methoxybenzylamine: A precursor in the synthesis of 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile.

    3-Cyanobenzaldehyde: Another precursor used in the synthesis.

    Quinones: Oxidized derivatives of the compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(2-hydroxy-3-methoxyphenyl)methylamino]benzonitrile

InChI

InChI=1S/C15H14N2O2/c1-19-14-7-3-5-12(15(14)18)10-17-13-6-2-4-11(8-13)9-16/h2-8,17-18H,10H2,1H3

InChI Key

JXBGXEVVEJUBIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C#N

Origin of Product

United States

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